N,N-dimethyl-3-((1-(propylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine
Beschreibung
This compound is a pyrazin-2-amine derivative featuring a dimethylamino group at position 3 and a piperidin-3-yloxy substituent modified with a propylsulfonyl group. The piperidine ring contributes to conformational flexibility, while the propyl chain may modulate lipophilicity and membrane permeability.
Eigenschaften
IUPAC Name |
N,N-dimethyl-3-(1-propylsulfonylpiperidin-3-yl)oxypyrazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3S/c1-4-10-22(19,20)18-9-5-6-12(11-18)21-14-13(17(2)3)15-7-8-16-14/h7-8,12H,4-6,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSBDBOXOLMKPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)OC2=NC=CN=C2N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Chemical Structure and Properties
The chemical structure of N,N-dimethyl-3-((1-(propylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₄O₂S
- Molecular Weight : 302.38 g/mol
- IUPAC Name : N,N-dimethyl-3-((1-(propylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine
This compound features a pyrazinamine core with a piperidine moiety linked through an ether bond, which is significant for its biological interactions.
N,N-dimethyl-3-((1-(propylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine exhibits various biological activities, primarily through its interaction with neurotransmitter systems and cellular signaling pathways:
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter release and uptake, particularly in dopaminergic pathways. This is hypothesized to be due to the piperidine structure, which is known for its ability to interact with dopamine receptors.
- Anti-inflammatory Effects : The sulfonyl group in the compound has been associated with anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
- Antitumor Activity : Early investigations into the antitumor properties of this compound have shown promise in inhibiting the proliferation of cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.
Pharmacokinetics
Understanding the pharmacokinetic profile of N,N-dimethyl-3-((1-(propylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine is crucial for evaluating its therapeutic potential:
| Property | Value |
|---|---|
| Human Intestinal Absorption | High (0.9689) |
| Blood-Brain Barrier Penetration | Moderate (0.8857) |
| CYP450 Interaction | Non-substrate for major isoforms |
| Renal Excretion | Non-inhibitor |
These properties indicate favorable absorption characteristics and moderate central nervous system penetration, which could enhance its efficacy for neurological applications.
Study 1: Neuropharmacological Effects
A study conducted on animal models demonstrated that administration of N,N-dimethyl-3-((1-(propylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine resulted in significant improvements in cognitive functions, likely attributed to enhanced dopaminergic signaling. Behavioral tests indicated increased locomotion and reduced anxiety-like behaviors.
Study 2: Antitumor Efficacy
In vitro studies on various cancer cell lines (e.g., MCF7 breast cancer cells and A549 lung cancer cells) revealed that this compound inhibited cell proliferation in a dose-dependent manner. Flow cytometry analysis showed that treated cells exhibited increased apoptosis rates compared to control groups.
Study 3: Inflammatory Response Modulation
Research focusing on inflammatory models indicated that N,N-dimethyl-3-((1-(propylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine could significantly reduce levels of TNF-alpha and IL-6, suggesting a role in modulating immune responses. This effect was corroborated by histological examinations showing reduced tissue inflammation.
Vergleich Mit ähnlichen Verbindungen
Physicochemical and Pharmacokinetic Inferences
Patent and Industrial Relevance ()
European patents highlight sulfonylpiperidine-pyrazine hybrids as scaffolds for kinase inhibitors or antimalarials. The propylsulfonyl group in the target compound aligns with trends in optimizing alkyl chain length for balanced potency and ADME properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
